N-Hexyl-3,4,5-trihydroxybenzamide
Description
Structure
3D Structure
Properties
CAS No. |
99504-50-4 |
|---|---|
Molecular Formula |
C13H19NO4 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
N-hexyl-3,4,5-trihydroxybenzamide |
InChI |
InChI=1S/C13H19NO4/c1-2-3-4-5-6-14-13(18)9-7-10(15)12(17)11(16)8-9/h7-8,15-17H,2-6H2,1H3,(H,14,18) |
InChI Key |
YCWCKSIMYUUPKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=CC(=C(C(=C1)O)O)O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for N Hexyl 3,4,5 Trihydroxybenzamide
Classical Amidation Routes from 3,4,5-Trihydroxybenzoic Acid Precursors
The synthesis of N-Hexyl-3,4,5-trihydroxybenzamide often commences from 3,4,5-trihydroxybenzoic acid, a readily available natural product. nih.govwikipedia.org The primary challenge in this approach lies in the management of the three reactive hydroxyl groups, which can interfere with the amidation reaction. psu.edu
Protection and Deprotection Strategies for Hydroxyl Groups
To prevent unwanted side reactions, the hydroxyl groups of gallic acid are typically protected prior to the amidation step. A common strategy involves converting the hydroxyl groups into benzyl (B1604629) ethers by reacting gallic acid with a benzyl halide. researchgate.net This protection renders the hydroxyls unreactive during the subsequent amidation.
Following the successful formation of the amide bond, the benzyl protecting groups must be removed to yield the final product. This deprotection is commonly achieved through catalytic hydrogenation, employing a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. researchgate.netmdpi.com This method effectively cleaves the benzyl ethers, regenerating the free hydroxyl groups.
Another approach involves the use of methyl ethers to protect the hydroxyl groups, forming methyl-3,4,5-trimethoxybenzoate. koreascience.or.kr Similar to benzylation, this prevents the hydroxyls from interfering with the amidation. The subsequent debenzylation can be carried out using catalytic reduction with hydrogen gas in the presence of palladium black. koreascience.or.kr
Table 1: Protection and Deprotection Strategies
| Protecting Group | Reagent for Protection | Reagent for Deprotection | Reference |
|---|---|---|---|
| Benzyl | Benzyl halide | H₂/Pd-C | researchgate.net |
Coupling Reagents and Reaction Condition Optimization for N-Hexyl Amidation
The formation of the amide bond between the protected gallic acid and n-hexylamine is facilitated by a coupling reagent. A variety of such reagents are available to promote this transformation. Common examples include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt). mdpi.com Other effective coupling reagents include O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). peptide.com
The choice of solvent and the addition of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), are crucial for optimizing the reaction conditions. mdpi.com These bases neutralize the acid formed during the reaction, driving the equilibrium towards product formation. Dichloromethane (CH₂Cl₂) and dimethylformamide (DMF) are frequently employed as solvents for these coupling reactions. mdpi.com
Table 2: Common Coupling Reagents for Amidation
| Coupling Reagent | Additive | Base | Solvent | Reference |
|---|---|---|---|---|
| EDCI | HOBt | TEA | CH₂Cl₂ or DMF | mdpi.com |
| HBTU | - | DIPEA | DMF | peptide.com |
| TBTU | - | DIPEA | DMF | peptide.com |
Facile Synthetic Approaches for N-Alkyl-3,4,5-trihydroxybenzamides
To streamline the synthesis of N-alkyl-3,4,5-trihydroxybenzamides, including the hexyl derivative, more direct methods have been developed. One such approach involves the direct acylation of an amine with an acid chloride. For instance, 3,4,5-tribenzyloxybenzoyl chloride can be prepared and subsequently reacted with the desired amine. koreascience.or.kr This method bypasses the need for in-situ activation of the carboxylic acid with a coupling reagent.
Synthesis of Related N-Hexyl-Substituted Benzamide (B126) Analogs
The synthetic methodologies described for this compound can be adapted to produce a variety of related N-hexyl-substituted benzamide analogs. For example, N-Hexyl-3,4-dihydroxybenzamide has been synthesized, demonstrating the applicability of these methods to precursors with different hydroxylation patterns. researchgate.net
Furthermore, the synthesis of other N-substituted benzamide derivatives has been extensively explored, often with the goal of creating compounds with specific biological activities. nih.govresearchgate.netresearchgate.net These syntheses frequently employ similar coupling strategies and precursor modifications as those used for this compound. The general procedure often involves reacting a substituted benzoic acid with an appropriate amine in the presence of a coupling agent. nanobioletters.comnih.gov
Purity Assessment and Isolation Techniques in this compound Synthesis
Following the synthesis, purification of this compound is essential to remove any unreacted starting materials, reagents, and byproducts. A common purification technique is recrystallization. For instance, the crude product can be recrystallized from a solvent mixture such as n-hexane/benzene (B151609) to obtain a colorless powder. koreascience.or.kr
The purity of the final compound is typically assessed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) is a powerful tool for determining the purity of the product. sigmaaldrich.com Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the chemical structure of the synthesized compound. mdpi.comnih.gov The melting point of the compound also serves as an indicator of its purity. sigmaaldrich.com
Biological Activities of N Hexyl 3,4,5 Trihydroxybenzamide and Its Analogs
Antioxidant Mechanisms and Free Radical Scavenging Potential
The antioxidant capacity of phenolic compounds is a cornerstone of their therapeutic potential. This activity is primarily attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. The 3,4,5-trihydroxybenzoyl (galloyl) moiety present in N-Hexyl-3,4,5-trihydroxybenzamide is a well-established pharmacophore for potent antioxidant and free radical scavenging activity. scienceopen.com The stability of the resulting phenoxyl radical is a key factor in its efficacy as an antioxidant. scienceopen.com
The antioxidant potential of this compound and its analogs has been evaluated using various established in vitro models. These assays are designed to measure the capacity of a compound to counteract specific free radicals or to prevent lipid peroxidation.
Studies on a series of amide derivatives of 3,4,5-trihydroxyphenylacetic acid, which are structurally similar to this compound, have demonstrated significant antioxidant activity. nih.govresearchgate.net These investigations employed multiple assays to provide a comprehensive profile of their antioxidative capacity. nih.govresearchgate.net Common in vitro assays used for evaluating such compounds include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, as well as methods to assess the inhibition of lipid peroxidation, such as the Ferric Thiocyanate (FTC) and Thiobarbituric Acid (TBA) methods. nih.govresearchgate.net
Research has shown that many of these gallic acid amide derivatives exhibit more potent radical scavenging activity than standard antioxidants like vitamin C and are comparable to Trolox, a water-soluble analog of vitamin E. nih.govresearchgate.net The inhibitory activity on lipid peroxidation appears to be dependent on both the number of phenolic hydroxyl groups and the length of the alkyl chain in the amide portion of the molecule. nih.gov
Table 1: Common In Vitro Assays for Antioxidant Capacity
| Assay Name | Principle |
|---|---|
| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that is measured spectrophotometrically. nih.govmdpi.com |
| ABTS Radical Cation Decolorization Assay | Evaluates the scavenging of the ABTS radical cation. The reduction of the blue-green radical by an antioxidant is monitored by the decrease in absorbance. researchgate.net |
| Oxygen Radical Absorbance Capacity (ORAC) | This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH. mdpi.com |
| Hydroxyl Radical Antioxidant Capacity (HORAC) | Specifically quantifies the capacity of an antioxidant to neutralize hydroxyl radicals, which are highly reactive oxygen species. mdpi.com |
| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in an intense blue color. nih.gov |
Beyond direct radical scavenging, antioxidants can exert their effects by modulating the endogenous antioxidant defense systems within cells. These systems include a network of antioxidant enzymes that work in concert to neutralize reactive oxygen species (ROS) and protect cellular components from oxidative damage. mdpi.com
Compounds with structures similar to this compound have been shown to influence the activity of key antioxidant enzymes. For instance, studies on plant extracts rich in polyphenols demonstrate the ability to enhance the activity of enzymes such as catalase (CAT) and superoxide (B77818) dismutase (SOD) in cells under oxidative stress. nih.gov Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen, while SOD catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. mdpi.comnih.gov The modulation of these enzymatic defenses is a critical mechanism for protecting cells against oxidative damage. nih.gov
Enzyme Inhibition Studies of this compound
The biological activity of this compound extends to its interaction with specific enzymes, where it can act as an inhibitor, thereby modulating metabolic pathways.
Dihydroceramide desaturase-1 (Des1) is a key enzyme in the de novo synthesis of ceramides, catalyzing the introduction of a double bond into dihydroceramide. nih.govnih.gov This step is crucial for the formation of most mammalian sphingolipids. nih.gov Inhibition of Des1 leads to an accumulation of dihydroceramides, which can trigger cellular responses like autophagy. nih.gov Several small molecules have been identified as inhibitors of Des1, highlighting this enzyme as a potential therapeutic target. nih.govresearchgate.net While specific studies on the direct inhibition of Des1 by this compound are not extensively documented in the available literature, its structural features merit investigation in this context.
Prostaglandins (B1171923) are a group of lipid compounds with diverse hormone-like effects. nih.gov Among them, Δ¹²-prostaglandin J2 (Δ¹²-PGJ2) is noted for its potent biological activities, including anti-tumor effects. nih.gov The synthesis and modulation of prostaglandins like PGJ2 are complex processes involving enzymes such as cyclooxygenase (COX). nih.gov The ability of small molecules to modulate the synthesis of specific prostaglandins is an area of active research. nih.govnih.gov The potential influence of this compound on the pathways leading to Prostaglandin J2 synthesis remains an area for future investigation.
Fatty acid-binding proteins (FABPs) are a family of small, intracellular proteins that bind and transport long-chain fatty acids and other hydrophobic ligands. nih.govnih.gov There are several types of FABPs, each with characteristic tissue expression, such as liver (FABP1), intestinal (FABP2), and epidermal (FABP5) types. nih.gov The binding cavity of FABPs can accommodate not only fatty acids but also other lipophilic molecules, including certain drugs. uwa.edu.au This interaction can influence the solubility and transport of these compounds within the cell. uwa.edu.au
Given the amphipathic nature of this compound, which possesses a hydrophobic hexyl tail and a hydrophilic trihydroxybenzoyl head, it is plausible that it could interact with the binding pocket of FABPs. Such an interaction could be a mechanism for its cellular uptake and intracellular trafficking, although direct experimental evidence for this specific interaction is pending further research.
Inhibitory Effects on 5-Lipoxygenase
Currently, there is no direct scientific literature available detailing the inhibitory effects of this compound on the 5-lipoxygenase (5-LOX) enzyme. However, the core structure of this compound, 3,4,5-trihydroxybenzamide (B1580935), is a derivative of gallic acid. Research on other gallic acid derivatives has shown varied effects on 5-LOX, an enzyme crucial in the biosynthesis of leukotrienes, which are inflammatory mediators. The potential for this compound to inhibit 5-LOX would likely depend on how the hexylamide side chain influences its interaction with the enzyme's active site. Further investigation is required to determine if this specific compound exhibits any significant 5-LOX inhibitory activity.
Potential Effects on Ribonucleotide Reductase
Direct studies on the effects of this compound on ribonucleotide reductase are not currently available. However, a structurally related compound, 3,4,5-trimethoxy-benzamidine, a resveratrol (B1683913) analog, has been shown to inhibit ribonucleotide reductase in human promyelocytic leukemia cells. nih.gov This suggests that the benzamide (B126) scaffold, particularly with hydroxyl or methoxy (B1213986) substitutions on the phenyl ring, may have the potential to interact with and inhibit this key enzyme involved in DNA synthesis. The presence of the trihydroxybenzoyl group in this compound indicates a possibility for similar activity, though this remains to be experimentally verified.
Investigation of Carbonic Anhydrase Inhibition
There is no specific data on the inhibition of carbonic anhydrase by this compound. The search for potent and selective carbonic anhydrase inhibitors is an active area of research, with many studies focusing on benzenesulfonamide (B165840) derivatives. nih.gov While some benzamide-containing compounds have been explored, the inhibitory potential of a 3,4,5-trihydroxybenzamide derivative like the N-hexyl version against any of the human carbonic anhydrase isoforms has not been reported. Future studies would be needed to screen this compound for any such activity.
Antimicrobial Efficacy Research of this compound
The antimicrobial properties of this compound have not been extensively studied, but research on related gallic acid derivatives provides a basis for its potential efficacy.
Antibacterial Activity Spectrum
Specific minimum inhibitory concentration (MIC) values for this compound against a spectrum of bacteria are not available in the current literature. However, a study on novel amide-modified gallic acid derivatives demonstrated significant antibacterial activity. These derivatives showed inhibition rates of over 96.00% for Escherichia coli and over 79.00% for Staphylococcus aureus, outperforming gallic acid itself. acs.org The enhanced activity is attributed to the increased hydrophilicity from the amide group, which may facilitate disruption of the bacterial cell membrane. acs.org Another study on gallic acid derivatives reported that compound 6 was most potent against Staphylococcus aureus with a MIC of 56 μg/mL, while compound 13 was most effective against Salmonella enterica with a MIC of 475 μg/mL. nih.gov These findings suggest that this compound, as a gallic acid amide, could possess antibacterial properties, but specific testing is required to determine its spectrum and potency.
Table 1: Antibacterial Activity of Related Gallic Acid Derivatives
| Compound/Derivative | Bacterium | MIC (µg/mL) | Reference |
|---|---|---|---|
| Amide-Modified Gallic Acid Derivatives | Escherichia coli | >96.00% inhibition | acs.org |
| Amide-Modified Gallic Acid Derivatives | Staphylococcus aureus | >79.00% inhibition | acs.org |
| Gallic Acid Derivative 6 | Staphylococcus aureus | 56 | nih.gov |
Antifungal Investigations
Direct antifungal studies on this compound are lacking. However, the parent compound, gallic acid, and its derivatives have shown antifungal activity. nih.gov For instance, a study on various hydroxybenzoic acids found that 3,4,5-trihydroxybenzoic acid (gallic acid) had a minimum inhibitory concentration (MIC) that varied depending on the fungal species. researchgate.net Research on other gallic acid derivatives indicated that esters and amides were generally more potent antimicrobial agents than anilides. researchgate.net Specifically, quinolin-8-yl 3,4,5-trihydroxybenzoate (B8703473) (compound 6 ) was found to be highly active against Candida albicans. researchgate.net This suggests that the N-hexylamide modification in this compound could potentially confer antifungal properties, but experimental validation is necessary.
Table 2: Antifungal Activity of Related Gallic Acid Derivatives
| Compound/Derivative | Fungus | MIC (µM/ml) | Reference |
|---|---|---|---|
| Quinolin-8-yl 3,4,5-trihydroxybenzoate (6 ) | Candida albicans | 1.98 | researchgate.net |
| 3,4,5-trihydroxy-N-(naphthalen-2-yl)benzamide (33 ) | Aspergillus niger | - | researchgate.net |
Antiviral Spectrum and Molecular Interventions of this compound
While there is no specific information on the antiviral activity of this compound, the antiviral potential of its core component, gallic acid, has been documented against several viruses. Gallic acid has demonstrated antiviral effects against Herpes Simplex Virus-2 (HSV-2), Hepatitis C Virus (HCV), Coxsackievirus B3 and B4, and Dengue virus (DENV). nih.govnih.govresearchgate.net
The proposed mechanisms for gallic acid's antiviral action are often linked to its antioxidant properties, which can interfere with the viral life cycle. nih.gov For instance, in the case of HSV-2, the antiviral activity was attributed to a virucidal effect and partial inhibition of virus attachment to host cells. nih.gov Against Dengue virus, molecular docking studies suggested that gallic acid interacts with the DENV NS5 protein. researchgate.net
A study on N-benzyl hydroxypyridone carboxamides, which share the carboxamide linkage, identified a compound with an EC50 of 0.86 μmol/L against human cytomegalovirus (HCMV). nih.gov This highlights the potential of amide-containing compounds in antiviral research. The antiviral spectrum and specific molecular targets of this compound remain an area for future investigation.
Table 3: Antiviral Activity of Gallic Acid and a Related Carboxamide
| Compound | Virus | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Gallic Acid | Coxsackievirus B3 | ~51% antiviral activity | 10 µg/ml | |
| Gallic Acid | Coxsackievirus B4 | ~53% antiviral activity | 10 µg/ml |
Anti-inflammatory Pathways and Immunomodulation by this compound Analogs
Gallic acid and its derivatives are recognized for their anti-inflammatory properties, which are often associated with their antioxidant effects. nih.gov
Specific studies detailing the effects of this compound or its analogs on histamine (B1213489) release in mast cells were not identified in the reviewed literature.
Antiproliferative Effects and Cellular Responses of this compound Analogs
Amide-modified derivatives of gallic acid have been synthesized and evaluated for their anticancer potential. These compounds have demonstrated significant antiproliferative activity against various cancer cell lines. acs.org For example, certain novel amide-modified gallic acid derivatives exhibited potent inhibitory effects on HepG2 (human liver cancer) cells, with one compound showing efficacy greater than the conventional anticancer drug 5-fluorouracil. acs.org This suggests that the modification of gallic acid with amide functionalities can enhance its anticancer properties.
Growth Inhibition in Colon Carcinoma Cell Lines
This compound, a derivative of gallic acid, has demonstrated notable inhibitory effects on the growth of colon carcinoma cell lines. Research focused on the human colon carcinoma cell line HCT-116 has shown that this compound possesses significant anticancer properties.
In a study where six different N-alkyl-benzamide derivatives of gallic acid were synthesized and tested, this compound (also referred to as 3,4,5-trihydroxy-N-hexyl benzamide) exhibited the most potent anticancer and inhibitory effect against HCT-116 cells. orientjchem.org The effectiveness of this compound was quantified by its half-maximal inhibitory concentration (IC50), which was determined to be 0.07 µM. orientjchem.orgnih.gov This indicates the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
For comparison, the parent compound, gallic acid, showed an IC50 value of 0.05 µM, and a standard chemotherapy drug, doxorubicin, had an IC50 of 0.001 µM against the same cell line. orientjchem.org While this compound was slightly less potent than gallic acid and doxorubicin, its significant activity highlights its potential as a promising agent for the development of new anti-colon cancer therapies. orientjchem.orgnih.gov The synthesis of this and other related N-alkyl-benzamide derivatives was achieved through the amidation of the carboxyl group of gallic acid with corresponding alkylamines. orientjchem.orgnih.gov
The underlying premise for this research is the known ability of gallic acid to inhibit cell proliferation across various cancer cell lines and to induce programmed cell death, or apoptosis, in HCT-116 colon cancer cells. orientjchem.orgnih.gov The modification of gallic acid into its N-hexyl amide derivative represents a strategic approach to enhance its therapeutic potential.
Interactive Table: IC50 Values against HCT-116 Colon Carcinoma Cells
| Compound | IC50 (µM) |
| This compound | 0.07 |
| Gallic Acid | 0.05 |
| Doxorubicin | 0.001 |
Activity Against Breast Cancer Cell Lines
The cytotoxic activity of this compound, also known as N-hexyl gallamide, has been evaluated against breast cancer cell lines, specifically the MCF-7 cell line. orientjchem.org In a comparative study of six N-alkyl gallamide derivatives, N-hexyl gallamide demonstrated strong cytotoxicity against these breast cancer cells. orientjchem.org
The IC50 value for N-hexyl gallamide against MCF-7 cells was found to be 3.5 µg/mL. nih.govuni.lu This was more potent than the parent compound, gallic acid, which had an IC50 of 7.5 µM, and the standard chemotherapeutic agent doxorubicin, with an IC50 of 10.6 µM. uni.lu The increased lipophilicity of the N-hexyl derivative, due to the addition of the hexyl group, is thought to facilitate its penetration of the cancer cell's lipid bilayer membrane, contributing to its enhanced cytotoxic effect. uni.lu
Another derivative, N-tert-butyl gallamide, showed even greater cytotoxicity with an IC50 value of 2.1 µg/mL. orientjchem.orguni.lu These findings underscore the potential of N-alkyl gallamides, including the N-hexyl derivative, as promising candidates for the development of novel anti-breast cancer agents. orientjchem.orguni.lu The research builds on the established cytotoxic effects of gallic acid on the MCF-7 breast cancer cell line. orientjchem.orguni.lu
Interactive Table: Cytotoxicity of Gallic Acid Derivatives against MCF-7 Breast Cancer Cells
| Compound | IC50 (µg/mL) | IC50 (µM) |
| N-Hexyl gallamide | 3.5 | ~13.8 |
| N-tert-butyl gallamide | 2.1 | ~9.3 |
| Gallic Acid | - | 7.5 |
| Doxorubicin | - | 10.6 |
Differential Activity on Non-Cancerous Cell Lines
A crucial aspect of cancer chemotherapy is the selective toxicity of a compound towards cancer cells while sparing normal, healthy cells. Research on gallic acid and its derivatives has suggested such a selective cytotoxicity. For instance, gallic acid has been shown to have cytotoxic effects on various cancer cells without harming normal cells. nih.gov
Studies on gallic acid have demonstrated a significantly higher IC50 value in normal human hepatocytes (HL-7702 cells) compared to hepatocellular carcinoma cells, indicating a selective inhibition of cancer cell growth. nih.gov Similarly, gallic acid selectively inhibited the growth of ovarian cancer cell lines but not normal ovarian cells (IOSE 364 cells). nih.gov This differential effect is a promising characteristic for a potential anticancer agent.
In the context of gallic acid derivatives, a study on alkyl esters of gallic acid found that they were selectively cytotoxic to mouse sarcoma and adenocarcinoma cells, while being significantly less sensitive to normal rat hepatocytes. acs.org This selectivity is thought to be due to mitochondrial dysfunctions present in tumor cells. acs.org While direct studies on the cytotoxicity of this compound against non-cancerous cell lines are not extensively documented in the provided search results, the consistent trend observed with its parent compound, gallic acid, and its alkyl ester analogs strongly suggests a similar selective behavior. It is hypothesized that this compound would also exhibit greater toxicity towards cancerous cells than non-cancerous ones, a critical feature for a therapeutic candidate.
Apoptosis Induction Mechanisms
The anticancer activity of this compound and related gallic acid derivatives is largely attributed to their ability to induce apoptosis, a form of programmed cell death. Gallic acid itself is known to trigger apoptosis in various cancer cell lines. acs.orgmdpi.comchemsrc.com The mechanisms underlying this process are multifaceted and involve several cellular pathways.
In silico studies and experimental research on N-alkyl gallamides suggest their role as apoptosis agents in breast cancer cells. nih.govnih.gov The proposed mechanism involves the activation of the apoptosis process through interaction with key proteins. nih.govnih.gov For gallic acid and its derivatives, apoptosis induction is often mediated through both the intrinsic (mitochondrial) and extrinsic pathways. acs.orgnih.gov
Key events in the apoptotic cascade initiated by gallic acid derivatives include:
Caspase Activation: The process often involves the activation of a cascade of enzymes called caspases. Specifically, the activation of initiator caspases like caspase-8 (a marker of the extrinsic pathway) and caspase-9 (a marker of the intrinsic pathway), and the executioner caspase-3 have been observed. nih.gov
Regulation of Bcl-2 Family Proteins: These compounds can alter the balance of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. An increase in the Bax/Bcl-2 ratio is a common indicator of apoptosis induction, leading to mitochondrial membrane permeabilization. mdpi.com
Involvement of p53: The tumor suppressor protein p53 can be upregulated, which in turn can promote the expression of pro-apoptotic proteins.
Mitochondrial Pathway: A loss of mitochondrial membrane potential is a frequent observation, which leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, forming the apoptosome and activating caspase-9. mdpi.com
In essence, this compound, as a derivative of gallic acid, is believed to exert its anticancer effects by triggering these well-established apoptotic pathways, leading to the selective elimination of cancer cells.
Research into Chondrocyte Growth Promotion by Related Gallate Derivatives
Beyond anticancer research, derivatives of gallic acid have been investigated for their potential in regenerative medicine, specifically in promoting the growth and maintaining the phenotype of chondrocytes, the cells responsible for cartilage formation.
One prominent derivative, Epigallocatechin-3-gallate (EGCG), has been shown to effectively promote the growth of rabbit articular chondrocytes. nih.gov Studies indicate that EGCG enhances the synthesis and secretion of the cartilage extracellular matrix by upregulating the expression of key genes such as aggrecan, collagen II, and Sox9. nih.gov Simultaneously, EGCG was found to downregulate the expression of collagen I, which is a marker for the dedifferentiation of chondrocytes, a process where they lose their specialized function. nih.gov This suggests that EGCG not only promotes chondrocyte proliferation but also helps in maintaining their healthy, functional state. nih.gov
Another synthesized gallate derivative, the sodium salt of 3,4,5-trihydroxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide (SZNTC), has also demonstrated chondro-protective effects. mdpi.com SZNTC was found to promote chondrocyte proliferation and maintain their phenotype, as evidenced by increased synthesis of aggrecan, collagen II, and Sox9. mdpi.com Similar to EGCG, it also inhibited chondrocyte dedifferentiation by down-regulating collagen I expression. mdpi.com Notably, SZNTC showed superior bioactivity compared to its parent compound, gallic acid. mdpi.com
These findings highlight a different therapeutic avenue for gallate derivatives, suggesting their potential use in treating cartilage damage and degenerative joint diseases like osteoarthritis.
Molecular Mechanisms of Action of N Hexyl 3,4,5 Trihydroxybenzamide
Molecular Docking and Binding Interactions with Protein Targets
Molecular docking simulations are computational methods used to predict the binding orientation of a small molecule to a protein target. In the case of N-Hexyl-3,4,5-trihydroxybenzamide, these studies have been instrumental in elucidating its inhibitory action on tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.gov
Studies have shown that the 3,4-dihydroxybenzoic acid moiety is crucial for the inhibition of tyrosinase. nih.gov In one molecular docking analysis, a related compound, verproside, which contains a 3,4-dihydroxybenzoic acid group, was predicted to bind within the active site of tyrosinase with a docking energy of -6.9 kcal/mol. nih.gov The simulation indicated the formation of four hydrogen bonds with key amino acid residues, HIS61 and HIS85, within the enzyme's active site. nih.gov This type of interaction, where a molecule binds to the free enzyme and mimics the substrate, is characteristic of competitive inhibition. nih.gov The binding is often spontaneous and driven by forces such as hydrogen bonding and van der Waals interactions. nih.gov
Table 1: Predicted Binding Interactions of a Related Dihydroxybenzoic Acid Moiety with Tyrosinase
| Parameter | Value | Interacting Residues | Reference |
|---|---|---|---|
| Docking Energy | -6.9 kcal/mol | HIS61, HIS85 | nih.gov |
Cellular Pathway Modulations and Signaling Cascades
The influence of this compound and similar phenolic compounds extends to the modulation of intracellular signaling pathways that regulate cellular processes like adipogenesis (the formation of fat cells). Compounds with similar structural features have been shown to affect key signaling molecules. For instance, some phytochemicals can suppress adipogenesis by down-regulating the PI3K/Akt and ERK signaling pathways. nih.gov
Furthermore, the activation of AMP-activated protein kinase (AMPK) is a significant mechanism by which some natural compounds exert their metabolic effects. nih.gov Activation of AMPK can lead to a decrease in the expression of lipogenic enzymes. nih.gov For example, 3-chloro-4,5-dihydroxybenzaldehyde (B1223548) (CDB), a compound with a similar dihydroxybenzene structure, has been shown to increase the expression of phosphorylated AMPK in adipocyte cells. nih.gov This suggests that compounds like this compound may also influence these critical cellular signaling cascades, although direct evidence for this specific compound is still emerging.
Enzymatic Inhibition Dynamics and Kinetic Analysis
The inhibitory effect of this compound is most prominently studied in the context of tyrosinase. nih.govnih.gov Tyrosinase is a copper-containing enzyme that catalyzes two key reactions in melanogenesis. nih.gov Inhibitors of this enzyme are of great interest for applications in cosmetics and medicine. nih.gov
Kinetic studies are essential to characterize the nature of enzyme inhibition. There are several types of reversible inhibition, including competitive, noncompetitive, and uncompetitive, each with distinct effects on the enzyme's kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant). sci-hub.sekhanacademy.org
Competitive inhibition occurs when the inhibitor binds to the active site of the free enzyme, competing with the substrate. libretexts.org This increases the apparent Km, but Vmax remains unchanged. khanacademy.org
Noncompetitive inhibition involves the inhibitor binding to a site other than the active site, affecting the enzyme's catalytic efficiency without blocking substrate binding. libretexts.org This leads to a decrease in Vmax, while Km is unaffected. khanacademy.org
Uncompetitive inhibition happens when the inhibitor binds only to the enzyme-substrate (ES) complex, which reduces both Vmax and Km. libretexts.org
For tyrosinase, compounds with a 3,4-dihydroxybenzoic acid moiety have been shown to act as competitive inhibitors. nih.gov For example, kojic acid, a well-known tyrosinase inhibitor, demonstrates competitive inhibition with an IC50 value of 30 µM in some assays. mdpi.com The competitive nature is confirmed by the observation that increasing the substrate concentration can overcome the inhibition. mdpi.com Kinetic analyses using methods like Lineweaver-Burk plots help to confirm the inhibition type. sci-hub.senih.gov
Table 2: Kinetic Parameters of Known Tyrosinase Inhibitors
| Inhibitor | IC50 (µM) | Inhibition Type | Reference |
|---|---|---|---|
| Kojic Acid | 30 | Competitive | mdpi.com |
| Benzoic Acid | 119 | Competitive | mdpi.com |
| Sodium Azide | 1480 | Competitive | mdpi.com |
Influence on Lipid Metabolism Pathways
Research has demonstrated that various natural and synthetic compounds can influence lipid metabolism, particularly adipogenesis and lipolysis. nih.govnih.gov These compounds often exert their effects by modulating the expression of key transcription factors and enzymes involved in these pathways.
Adipogenesis is controlled by a cascade of transcription factors, most notably peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs). nih.govnih.gov The suppression of these factors can inhibit the differentiation of preadipocytes into mature fat cells. nih.govnih.gov For instance, compounds like kaempferol-3-O-rutinoside have been found to suppress adipogenesis by down-regulating the expression of PPAR-γ and C/EBPα. nih.gov
Furthermore, the regulation of enzymes involved in fatty acid synthesis and breakdown is a critical aspect of lipid metabolism. Fatty acid synthase (FASN) is a key enzyme in lipogenesis. nih.gov Some compounds can inhibit lipid synthesis by suppressing the activity of FASN and other related proteins like fatty acid-binding protein 4 (FABP4), leptin, and perilipin. nih.gov Conversely, the stimulation of lipolysis (the breakdown of fats) can be achieved by up-regulating enzymes like hormone-sensitive lipase (B570770) (HSL). nih.gov While direct studies on this compound's role in lipid metabolism are limited, the activities of structurally similar compounds suggest it may have the potential to influence these pathways.
Table 3: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Gallic acid |
| Verproside |
| 3-chloro-4,5-dihydroxybenzaldehyde |
| Kojic acid |
Structure Activity Relationship Sar Studies of N Hexyl 3,4,5 Trihydroxybenzamide Analogs
Influence of N-Alkyl Chain Length on Biological Potency
The length of the N-alkyl chain in 3,4,5-trihydroxybenzamide (B1580935) (gallamide) derivatives is a key determinant of their biological activity, significantly impacting their ability to cross cell membranes and interact with molecular targets.
Impact on Membrane Permeability and Cellular Uptake
The lipophilicity of N-alkyl gallamides, which is directly influenced by the length of the alkyl chain, plays a crucial role in their ability to permeate cell membranes. An increase in the length of the N-alkyl chain enhances the non-polar character of the molecule, which is thought to facilitate easier penetration through the lipid bilayer of cell membranes. researchgate.net This increased permeability is a critical factor for the intracellular delivery of the compound, allowing it to reach its target sites within the cell.
Optimization of Antiviral and Antiproliferative Activities
The length of the N-alkyl chain has been shown to be a critical factor in optimizing the antiproliferative and antiviral activities of 3,4,5-trihydroxybenzamide analogs.
In terms of antiproliferative activity, studies on a series of N-alkyl gallamides against the MCF-7 breast cancer cell line have demonstrated a clear trend. A progressive increase in the length of the linear aliphatic carbon chain attached to the amide nitrogen generally leads to enhanced cytotoxic activity. For instance, N-hexyl gallamide, with a six-carbon chain, exhibited significantly higher cytotoxicity compared to its shorter-chain counterparts such as N-methyl, N-ethyl, and N-butyl gallamides. mdpi.com This suggests that the hexyl chain provides a favorable balance of lipophilicity to enhance cellular uptake and interaction with intracellular targets.
The following table illustrates the effect of N-alkyl chain length on the antiproliferative activity against MCF-7 cells:
| Compound | N-Alkyl Chain | IC50 (µg/mL) mdpi.com |
| N-Methyl gallamide | -CH3 | 12.6 |
| N-Ethyl gallamide | -CH2CH3 | 11.3 |
| N-Butyl gallamide | -(CH2)3CH3 | 10.3 |
| N-Hexyl gallamide | -(CH2)5CH3 | 3.5 |
| N-sec-Butyl gallamide | -CH(CH3)CH2CH3 | 8.4 |
| N-tert-Butyl gallamide | -C(CH3)3 | 2.1 |
In the context of antiviral activity, research on gallamide derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro) has also highlighted the importance of the substituent on the amide. While N-hexyl-3,4,5-trihydroxybenzamide itself was not explicitly detailed in this specific study, the nature of the amide substituent was shown to be a key factor influencing inhibitory potency. For example, certain gallamide derivatives demonstrated significant enzymatic inhibition, underscoring the potential for optimizing antiviral activity through modifications at this position. researchgate.net
Correlation with Enzyme Inhibition Potency
The inhibitory activity of gallamide derivatives against SARS-CoV-2 Mpro is presented in the table below:
| Compound | Substituent | IC50 (µM) researchgate.net |
| Compound 3a | -CH2-(2-naphthyl) | 0.26 |
| Compound 3b | -CH2-(1-naphthyl) | 0.80 |
| Compound 3f | -(4-fluorophenyl) | 2.87 |
Impact of Hydroxyl Group Substitution Patterns on Activity Profiles
Regioisomeric Considerations (e.g., 3,4,5- vs. 2,3,4-trihydroxybenzoyl)
The specific arrangement of hydroxyl groups on the benzoyl ring, known as regioisomerism, has a profound impact on the biological activity. While direct comparative studies between this compound and its 2,3,4-trihydroxybenzoyl isomer are limited, research on related compounds provides valuable insights.
Quantitative structure-activity relationship (QSAR) analyses of 3-nitro-2,4,6-trihydroxybenzamide derivatives have shown that the presence and positioning of hydroxyl groups are critical for their activity as photosynthetic electron transport inhibitors. nih.gov Similarly, studies on flavonoids have demonstrated that the presence of vicinal (adjacent) hydroxyl groups, such as the 3,4-dihydroxy pattern, is often crucial for their biological activities, including antioxidant and enzyme inhibitory effects. mdpi.comnih.gov This suggests that the 3,4,5-trihydroxy arrangement in this compound, which contains two sets of vicinal hydroxyls, is likely a key contributor to its bioactivity. In contrast, a 2,3,4-trihydroxybenzoyl scaffold would also possess vicinal hydroxyls and may exhibit distinct but potentially significant biological activities. The precise positioning of these groups influences the molecule's electronic properties and its ability to form hydrogen bonds with target proteins.
Role of Unsubstituted Phenolic Hydroxyls
The presence of unsubstituted phenolic hydroxyl groups is paramount for the biological activity of many phenolic compounds, including this compound. These free hydroxyl groups are more reactive than their methylated or glucosylated counterparts and are essential for many of the biological activities associated with these molecules. mdpi.com
In the context of enzyme inhibition, the hydroxyl groups of the gallate moiety are known to be important for forming hydrogen bonding interactions with the active site of the enzyme. researchgate.net For instance, in the inhibition of the SARS-CoV-2 main protease by gallamide derivatives, molecular docking studies revealed that the hydroxyl groups of the gallate core are critical for binding to the enzyme. researchgate.net The ability of these hydroxyl groups to act as both hydrogen bond donors and acceptors allows for specific and strong interactions with amino acid residues in the target protein. This highlights the indispensable role of the free phenolic hydroxyls in the 3,4,5-trihydroxybenzoyl scaffold for its enzyme inhibitory potential.
Influence of Methoxy (B1213986) and Other Aryl Substituents
The substitution pattern on the aromatic ring of benzamide (B126) analogs has a significant impact on their biological activity. In studies of related compounds, modifications to the hydroxyl groups, such as converting them to methoxy groups, and the introduction of other substituents have been shown to modulate potency.
For instance, in a series of trimethoprim (B1683648) analogs featuring a 3,4,5-trimethoxybenzene ring connected to another aromatic ring via an amide bond, the substitution pattern on the second ring was critical for inhibitory activity against human dihydrofolate reductase (hDHFR). nih.gov Analogs bearing substituents such as fluorine (-F), chlorine (-Cl), and amino (-NH2) groups on the benzene (B151609) ring demonstrated varied inhibitory profiles. nih.gov
A key finding was that an analog with a 4'-Chloro and 3'-Amino substituted benzene ring linked to the 3,4,5-trimethoxybenzene moiety via an amide and a carbon-carbon double bond exhibited the most potent inhibitory activity, with an IC50 value of 0.88 µM. nih.gov This highlights that while the core galloyl moiety (3,4,5-trihydroxybenzoyl) is important, its replacement with a trimethoxyphenyl group and further substitution on an adjacent aryl ring can lead to highly active compounds. nih.gov The electronic properties and size of these substituents play a direct role in the molecule's ability to interact with its target. nih.gov
Table 1: Influence of Aryl Substituents on hDHFR Inhibitory Activity of Trimethoprim Analogs
| Compound | Substituent on Benzene Ring | Linker | IC50 (µM) |
| Analog 16 | 4'-Cl, 3'-NH2 | Amide + C=C | 0.88 |
| Analog 13 | Not Specified | Amide + C=C | 0.89 |
| Analog 14 | Not Specified | Amide + C=C | 0.97 |
| Analog 2 | 4'-F, 3'-NH2 | Amide | 1.11 |
| Analog 17 | Not Specified | Amide + C=C | 1.22 |
| Analog 18 | Not Specified | Amide + C=C | 2.09 |
| Analog 11 | Not Specified | Amide | 55.32 |
| Analog 9 | Not Specified | Amide | 56.05 |
Data sourced from a study on trimethoprim analogs. nih.gov
Modifications of the Amide Moiety and Pharmacological Implications
The amide moiety (-CONH-) in this compound serves as a critical linker between the aromatic head and the alkyl tail. Modifications to this group can have profound pharmacological implications, affecting the molecule's conformation, hydrogen bonding capacity, and metabolic stability.
Incorporating an amide bond into structures that previously had a methylene (B1212753) bridge, as seen in some trimethoprim analogs, has been shown to increase binding affinity towards hDHFR. nih.gov This suggests that the hydrogen bonding capabilities and the specific geometry of the amide group are crucial for interaction with the enzyme's active site.
Furthermore, the resonance structure of the amide bond is significantly affected by substitution on the nitrogen atom. nih.gov Introducing electronegative atoms to the amide nitrogen can reduce the resonance stabilization, leading to a more pyramidal nitrogen atom. nih.gov This change in geometry and electronic character can alter the molecule's reactivity and its ability to fit into a binding pocket. nih.govresearchgate.net
Substituent Effects on Nitrogen Atom of the Amide
Placing substituents directly on the nitrogen atom of the amide has significant consequences for the molecule's electronic properties and reactivity. When one or two electronegative atoms (like oxygen) are attached to the amide nitrogen, the typical planarity and resonance of the amide bond are greatly diminished. nih.gov
This substitution leads to a pyramidalization of the nitrogen atom, making it more sp3-hybridized. researchgate.net The N-C(O) bond length increases, indicating a weaker bond and a loss of the partial double bond character. nih.gov For example, the N-C(O) bond length increases from 1.362 Å in a standard formamide (B127407) to 1.396 Å in a corresponding N,N-dimethoxyformamide. nih.gov
This electronic perturbation renders the amide nitrogen electrophilic, making it susceptible to nucleophilic attack, such as SN2 reactions. researchgate.net This is a stark contrast to the typical nucleophilic character of nitrogen in unsubstituted amides. This altered reactivity is a key factor in the mechanism of action for certain classes of mutagens and has been studied with nucleophiles like anilines and azides. researchgate.net The rate of these SN2 reactions is sensitive to steric hindrance around the nitrogen atom, with bulky substituents on the alkoxy side chain decreasing the reaction rate. researchgate.net
Table 2: Effect of Heteroatom Substitution on Amide Geometry
| Compound | N-C(O) Bond Length (Å) | Nitrogen Geometry |
| N,N-dimethylformamide | ~1.362 | Planar (sp2) |
| N-methoxy-N-methylformamide | ~1.380 | Pyramidal |
| N,N-dimethoxyformamide | ~1.396 | Strongly Pyramidal |
Data derived from theoretical properties of related formamides. nih.gov
Computational and Quantitative Structure-Activity Relationship (QSAR) Approaches
Computational methods and Quantitative Structure-Activity Relationship (QSAR) studies are indispensable tools for rational drug design, allowing for the prediction of biological activity and the elucidation of the structural features necessary for target binding. These approaches are applied to series of analogs to build models that can guide the synthesis of more effective compounds.
Development of Predictive Models for Biological Activity
Predictive modeling for biological activity has advanced significantly with the advent of machine learning and deep learning. For complex biological targets, researchers develop models that can establish a relationship between a molecule's chemical structure and its biological activity, often expressed as a pIC50 value. nih.gov
One novel approach involves a deep learning framework with a "Predictor" module that can estimate the binding affinity of a compound. nih.gov These models can be trained on large datasets of molecules and their measured activities, using various molecular descriptors like SMILES notations or molecular fingerprints (e.g., ECFP4). nih.gov The use of attention mechanisms within these models helps to capture long-range dependencies in the molecular sequences, improving predictive performance. nih.gov Such models can be used in a "zero-shot" or "few-shot" learning context, where they can predict activity for new assays or molecules with limited training data, accelerating the drug discovery process. arxiv.org
Elucidation of Structural Requirements for Target Binding
Computational chemistry provides powerful tools to visualize and understand how a ligand like this compound or its analogs bind to their biological targets. Molecular docking and molecular dynamics simulations are used to predict the binding pose and interaction energies of a ligand within the active site of a protein.
These studies can reveal crucial structural requirements for binding. For example, molecular modeling of certain bioactive compounds has shown that specific interatomic distances and the relative orientation of aromatic rings are critical for cytotoxicity. nih.gov In a study of trimethoprim analogs, molecular modeling revealed that the most potent inhibitors formed strong interactions with a key glutamic acid residue (Glu-30) in the active site of the target enzyme. nih.gov Similarly, docking studies on other natural product analogs supported the hypothesis that they bind to a specific pocket of their target kinase. nih.gov By identifying these key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts—researchers can understand why certain structural modifications enhance or diminish biological activity, providing a clear roadmap for the design of next-generation analogs. nih.gov
Advanced Analytical Methodologies for N Hexyl 3,4,5 Trihydroxybenzamide Research
Chromatographic Separations and Purification Techniques
Chromatographic methods are fundamental for isolating N-Hexyl-3,4,5-trihydroxybenzamide from reaction mixtures and for assessing its purity. These techniques separate components based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity and quantifying this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this molecule due to the non-polar hexyl chain combined with the polar trihydroxybenzoyl head group.
In a typical RP-HPLC setup, a non-polar stationary phase (like C18 or C8 silica) is used with a polar mobile phase. The separation is achieved by gradually increasing the proportion of an organic solvent (like acetonitrile (B52724) or methanol) in an aqueous buffer. This gradient elution ensures that compounds with varying polarities are effectively separated. This compound, with its moderate polarity, would elute at a characteristic retention time, allowing for its separation from starting materials (e.g., gallic acid) and other byproducts.
The purity of the compound is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks. For quantitative analysis, a calibration curve is constructed by running known concentrations of a pure standard. The concentration of an unknown sample can then be determined by comparing its peak area to the calibration curve.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Value/Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Column Temp. | 30 °C |
Spectrometric Identification and Structural Elucidation
Spectrometric techniques are indispensable for confirming the molecular structure of this compound. Each method provides unique information about the molecule's connectivity, mass, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms in the molecule. Key expected signals include:
A triplet corresponding to the terminal methyl (CH₃) group of the hexyl chain.
A series of multiplets for the methylene (B1212753) (CH₂) groups of the hexyl chain.
A triplet for the methylene group adjacent to the amide nitrogen (-CH₂-NH-).
A singlet for the two equivalent aromatic protons on the galloyl ring.
Broad singlets for the three phenolic hydroxyl (-OH) protons and the amide (-NH) proton, which are exchangeable with deuterium (B1214612) oxide (D₂O).
¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom. Expected signals would correspond to the carbons of the hexyl chain, the aromatic ring carbons (with distinct shifts for those bearing hydroxyl groups), and the carbonyl carbon (C=O) of the amide group at a characteristic downfield shift.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR Shift (ppm) | Assignment | Predicted ¹³C NMR Shift (ppm) |
| Aromatic-H | ~6.9 - 7.1 (s, 2H) | Carbonyl-C | ~168 |
| Amide-H (NH) | ~8.0 - 8.5 (t, 1H) | Aromatic-C (C-OH) | ~145 |
| Phenolic-H (OH) | ~9.0 - 9.5 (br s, 3H) | Aromatic-C (C-H) | ~107 |
| -CH₂-NH- | ~3.2 - 3.4 (q, 2H) | Aromatic-C (C-C=O) | ~125 |
| -(CH₂)₄- | ~1.3 - 1.6 (m, 8H) | -CH₂-NH- | ~40 |
| -CH₃ | ~0.8 - 0.9 (t, 3H) | Hexyl Chain (-CH₂-) | ~31, 29, 26, 22 |
| Terminal -CH₃ | ~14 |
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The compound has a monoisotopic mass of approximately 253.13 daltons. High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₁₃H₁₉NO₄) by measuring the mass with very high precision.
Upon ionization (e.g., by electron impact or electrospray), the molecule fragments in a predictable manner. Common fragmentation patterns for this structure would include:
Cleavage of the amide bond, leading to fragments corresponding to the galloyl moiety (m/z 153) and the hexyl amine portion.
Fragmentation along the hexyl chain, resulting in a series of losses of 14 mass units (-CH₂-).
Alpha-cleavage adjacent to the amide nitrogen.
Table 3: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Formula | Calculated m/z |
| [M+H]⁺ | [C₁₃H₂₀NO₄]⁺ | 254.13869 |
| [M+Na]⁺ | [C₁₃H₁₉NNaO₄]⁺ | 276.12063 |
| [M-H]⁻ | [C₁₃H₁₈NO₄]⁻ | 252.12413 |
| [M]⁺ | [C₁₃H₁₉NO₄]⁺ | 253.13086 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in the molecule by probing their vibrational modes.
FT-IR Spectroscopy: The IR spectrum would show characteristic absorption bands confirming the key functional groups. Expected peaks include:
A broad band around 3500-3200 cm⁻¹ due to O-H stretching of the phenolic groups and N-H stretching of the amide.
Aliphatic C-H stretching bands just below 3000 cm⁻¹.
A strong absorption band around 1630 cm⁻¹ corresponding to the C=O stretch (Amide I band).
An N-H bending band around 1550 cm⁻¹ (Amide II band).
C-O stretching and O-H bending bands in the 1400-1200 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds. It would clearly show the aromatic C=C stretching vibrations of the benzene (B151609) ring and the C-C backbone stretching of the hexyl chain.
Table 4: Key Vibrational Frequencies for this compound
| Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch | 3500-3200 (broad) | Weak | Phenol |
| N-H Stretch | 3400-3200 | Weak | Amide |
| C-H Stretch (aliphatic) | 2950-2850 | Strong | Alkyl Chain |
| C=O Stretch (Amide I) | ~1630 (strong) | Moderate | Amide |
| N-H Bend (Amide II) | ~1550 | Weak | Amide |
| C=C Stretch (aromatic) | ~1600, ~1500 | Strong | Benzene Ring |
| C-O Stretch | ~1250 | Moderate | Phenol |
X-ray Crystallography for Molecular Conformation and Crystal Packing
X-ray crystallography is the definitive technique for determining the solid-state structure of a molecule, providing precise coordinates for each atom. This analysis reveals the molecule's conformation, bond lengths, bond angles, and how the molecules pack together in a crystal lattice.
While specific crystal structure data for this compound is not publicly available, analysis of the closely related compound N-Hexyl-3,4-dihydroxybenzamide provides significant insight. For this compound, one would expect the hexyl chain to adopt an extended, low-energy conformation. The planarity of the amide group would influence its orientation relative to the benzene ring.
Crucially, the three phenolic hydroxyl groups and the amide N-H and C=O groups would be expected to form an extensive network of intermolecular hydrogen bonds. This hydrogen bonding would dictate the crystal packing, likely forming sheets or layers of molecules, contributing significantly to the stability of the crystal lattice.
Table 5: Hypothetical Crystal Data Based on Analogous Structures
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Key Interactions | Intermolecular H-bonds (O-H···O, N-H···O) |
| Molecular Conformation | Extended hexyl chain, planar amide group |
| Packing Motif | Layered structure or herringbone pattern |
Future Research Directions and Potential Applications in Biomedical Science
Exploration of Novel Biological Targets and Mechanisms of Action
Future investigations into N-Hexyl-3,4,5-trihydroxybenzamide and its analogs are poised to uncover a wider array of biological targets and elucidate their mechanisms of action. Building on preliminary studies, research can be directed towards several key areas. For instance, the parent molecule, gallic acid, and its derivatives have been noted for their diverse biological effects, including anti-inflammatory, antioxidant, and anticancer properties. mdpi.com
A significant area of future research will be the validation of predicted biological targets. Computational studies have identified potential targets for N-alkyl gallamides, such as those involved in apoptosis pathways in breast cancer. nih.gov Specifically, proteins like JUN, AKT1, CASP3, and CASP7 have been pinpointed as potential interaction partners for compounds like N-octyl gallamide, N-tert-butyl gallamide, and N-isoamyl gallamide. nih.gov Future experimental work will be crucial to confirm these interactions and understand the downstream signaling consequences.
Furthermore, the structural similarities of gallamides to other bioactive molecules suggest that they may interact with a broader range of targets than currently known. For example, derivatives of gallic acid have been investigated as potential inhibitors of the BCR-ABL tyrosine kinase, which is implicated in chronic myeloid leukemia. nih.gov Exploring whether this compound or other N-alkyl gallamides share this activity could open new therapeutic avenues. The ability of certain benzamide (B126) derivatives to inhibit enzymes through hydrogen bonding with active sites also suggests a general mechanism that could be explored across various enzyme families.
Development of this compound as a Chemical Probe
This compound and its analogs hold potential for development as chemical probes to investigate biological systems. A chemical probe is a small molecule used to study and manipulate a biological target, often a protein. The development of gallamide-based probes could be instrumental in target identification and validation.
To be an effective chemical probe, a molecule should ideally exhibit high potency and selectivity for its target. While some gallic acid derivatives have shown promising activity, further optimization would be necessary to create highly selective probes. For example, by modifying the alkyl chain or the trihydroxybenzoyl moiety, it may be possible to fine-tune the binding affinity and selectivity for a particular biological target.
The utility of such probes would be widespread. They could be used in cell-based assays to modulate the activity of a target protein and observe the phenotypic consequences. This can help to elucidate the protein's function in a specific cellular context. Furthermore, by attaching a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) molecule) to a gallamide probe, it could be used for affinity purification or imaging applications to identify the subcellular localization of its target.
Strategies for Enhanced Bioavailability and Targeted Delivery
A significant hurdle for the clinical translation of many phenolic compounds, including gallic acid, is their poor oral bioavailability. nih.gov Future research will likely focus on strategies to overcome this limitation for this compound and related compounds.
One promising approach is the chemical modification of the parent compound to create derivatives with improved pharmacokinetic properties. For instance, the synthesis of sulfonamide derivatives of gallic acid, such as 3,4,5-trimethoxybenzenesulfonamide (B2839223) (3,4,5-TMBS) and 3,4,5-trihydroxybenzenesulfonamide (B2648046) (3,4,5-THBS), has been shown to result in significantly higher maximum plasma concentrations (Cmax) and longer half-lives compared to gallic acid in preclinical models. nih.gov
Another key strategy is the use of advanced drug delivery systems. Encapsulation of gallic acid and its derivatives into nanoparticles has been explored to enhance their bioavailability and provide targeted delivery. nih.gov Nanocarriers like polymeric nanoparticles can protect the compound from degradation in the gastrointestinal tract, prolong its circulation time, and potentially target it to specific tissues or cells. nih.govacs.org For example, gallic acid-modified nanoparticles have been developed to improve their therapeutic effects. acs.org
| Delivery Strategy | Compound(s) | Observed Outcome in Preclinical Models | Reference |
| Chemical Modification | 3,4,5-TMBS and 3,4,5-THBS | Significantly higher Cmax and longer half-lives than gallic acid. | nih.gov |
| Nanoparticle Formulation | Gallic Acid | Enhanced bioavailability and permeability. | nih.gov |
| Nanoparticle Formulation | Gallic Acid | Potential for targeted delivery and controlled release. | nih.govacs.org |
Computational Modeling for De Novo Design and Optimization
Computational modeling is a powerful tool that can accelerate the discovery and optimization of novel bioactive compounds. In the context of this compound and its analogs, computational approaches can be employed in several ways.
Molecular docking studies can predict the binding modes and affinities of gallamide derivatives with various biological targets. nih.govnih.govacs.org This information can guide the rational design of new analogs with improved potency and selectivity. For example, docking studies have suggested that the o-benzene-triol structure of gallic acid is important for its interaction with Toll-like receptors (TLRs). acs.org
Molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-target complex, helping to understand the stability of the interaction and the key residues involved. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) studies can be used to build models that correlate the chemical structures of a series of compounds with their biological activities. These models can then be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts.
The use of computational methods for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can also help in the early identification of compounds with favorable drug-like properties, reducing the likelihood of late-stage failures in drug development. nih.gov
Investigation of Synergistic Effects with Other Bioactive Compounds
There is growing interest in combination therapies, where two or more drugs are used together to achieve a better therapeutic outcome than either drug alone. Future research should explore the potential synergistic effects of this compound and its analogs with other bioactive compounds, including conventional chemotherapeutic agents and antibiotics.
Studies have already shown that gallic acid and its derivatives can act synergistically with antibiotics to combat multidrug-resistant bacteria. nih.govnih.gov For example, a gallic acid-based indanone derivative was found to enhance the activity of tetracycline (B611298) against multidrug-resistant E. coli by inhibiting efflux pumps. nih.gov Investigating whether this compound exhibits similar properties could lead to new strategies for overcoming antibiotic resistance.
In the context of cancer, combining gallamides with existing anticancer drugs could allow for lower doses of the conventional drugs, potentially reducing their toxicity and side effects. nih.gov The ability of some N-substituted benzamides to inhibit cancer cell migration suggests they could be used in combination with cytotoxic drugs to not only kill cancer cells but also prevent metastasis. nih.gov
| Combination | Target Pathogen/Cell Line | Observed Effect | Reference |
| Gallic acid derivative + Tetracycline | Multidrug-resistant E. coli | Synergistic activity, inhibition of efflux pump. | nih.gov |
| Phenolic compounds (including gallic acid) + Antibiotics | ESKAPE pathogens | Resensitization of resistant bacteria. | nih.gov |
Contribution to the Understanding of Disease Pathogenesis
The study of this compound and its analogs can contribute to a deeper understanding of the molecular mechanisms underlying various diseases. By identifying the biological targets of these compounds and elucidating their effects on cellular signaling pathways, researchers can gain new insights into disease pathogenesis.
For example, the investigation of gallamides that inhibit inflammatory processes can help to unravel the complex interplay of signaling molecules involved in chronic inflammatory diseases. mdpi.com Similarly, studying the effects of gallamides on cancer cells can shed light on the critical pathways that drive tumor growth, proliferation, and metastasis. orientjchem.org
The use of fractional derivatives in mathematical modeling is also emerging as a tool to better understand the dynamics of disease transmission, offering a more nuanced view by incorporating memory effects. arxiv.orgnih.govmdpi.com While not directly related to the chemical compound itself, this highlights the broader advancements in modeling disease pathogenesis that can be informed by the biological activities of novel compounds.
Application in Preclinical Research Models (excluding human trials)
The application of this compound and its analogs in preclinical research models is a critical step in evaluating their therapeutic potential. In vitro studies using cell lines are often the first step. For instance, N-hexyl gallamide has been evaluated for its cytotoxic effects against the MCF-7 breast cancer cell line. orientjchem.org
Following promising in vitro results, studies in animal models of disease are essential. For example, novel galantamine derivatives have been tested in a scopolamine-induced dementia model in mice to assess their effects on memory and cognitive function. nih.gov Similarly, gallic acid sulfonamide derivatives have been studied in rats to determine their pharmacokinetic profiles. nih.gov
Preclinical models for various other conditions, such as inflammation, cancer, and infectious diseases, would be appropriate for evaluating the efficacy of this compound and its analogs. These studies are crucial for establishing proof-of-concept and providing the necessary data to support any future clinical development.
| Compound/Derivative | Preclinical Model | Key Findings | Reference |
| N-hexyl gallamide | MCF-7 breast cancer cells (in vitro) | Showed stronger cytotoxicity than gallic acid. | orientjchem.org |
| Galantamine derivatives | Scopolamine-induced dementia in mice | Improvement in short- and long-term memory. | nih.gov |
| Gallic acid sulfonamide derivatives | Sprague Dawley rats | Enhanced bioavailability compared to gallic acid. | nih.gov |
| N-substituted benzamides | Osteosarcoma cells (in vitro) | Inhibition of cell adhesion, migration, and invasion. | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
